Ethyl 3-phenyl-1,4-dioxane-2-carboxylate
Description
Properties
Molecular Formula |
C13H16O4 |
|---|---|
Molecular Weight |
236.26 g/mol |
IUPAC Name |
ethyl 3-phenyl-1,4-dioxane-2-carboxylate |
InChI |
InChI=1S/C13H16O4/c1-2-15-13(14)12-11(16-8-9-17-12)10-6-4-3-5-7-10/h3-7,11-12H,2,8-9H2,1H3 |
InChI Key |
AZBRMQHBGBXAAL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(OCCO1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-phenyl-1,4-dioxane-2-carboxylate typically involves the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture in toluene with a Dean-Stark apparatus to continuously remove water, thus driving the reaction to completion .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar reaction conditions but with more efficient catalysts and optimized reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-phenyl-1,4-dioxane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminium hydride (LiAlH4) can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether.
Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-phenyl-1,4-dioxane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of polymers and as a solvent in various chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-phenyl-1,4-dioxane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following compounds share key structural motifs with Ethyl 3-phenyl-1,4-dioxane-2-carboxylate:
Key Observations :
- Ring Systems: The 1,4-dioxane ring in the target compound offers greater conformational flexibility compared to rigid aromatic systems like quinoline or indole .
- Functional Groups : The ethyl carboxylate group is a common feature in bioactive molecules, facilitating interactions with enzymes or receptors .
Physical and Chemical Properties
Data from analogous compounds suggest trends:
Comparison :
- The target compound’s melting point is likely closer to Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate (270–272°C) due to aromatic stacking, but its ether ring may reduce rigidity compared to fused quinoline systems .
- Solubility in ethyl acetate or dioxane (common reaction solvents) is inferred from similar esters .
Challenges for Target Compound :
- The 1,4-dioxane ring may require selective oxidation or ring-closing metathesis, which is less straightforward than benzoxazine synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
